Ethyl 2-acetyl-5-methylhexanoate

Description

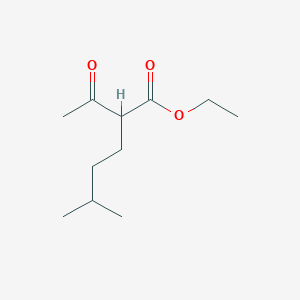

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-6-8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGMHLBJJGKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306105 | |

| Record name | ethyl 2-acetyl-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-30-1 | |

| Record name | 1522-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-acetyl-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-acetyl-5-methylhexanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-5-methylhexanoate, a valuable β-keto ester intermediate in organic synthesis. The document delves into the core chemical principles, offering a detailed, step-by-step protocol for its preparation via the acetoacetic ester synthesis. Causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of β-Keto Esters

β-keto esters, such as this compound, are a pivotal class of organic compounds. Their synthetic utility stems from the presence of a highly acidic α-hydrogen located between two carbonyl groups, making them readily convertible into stabilized enolates.[1] This structural feature allows for a wide range of carbon-carbon bond-forming reactions, rendering them indispensable building blocks in the synthesis of more complex molecules, including ketones, carboxylic acids, and various heterocyclic compounds.[2][3] The acetoacetic ester synthesis, a cornerstone of organic chemistry, leverages the reactivity of these compounds to construct substituted ketones.[4][5] This guide will focus on a specific application of this synthesis: the preparation of this compound.

Strategic Approach: The Acetoacetic Ester Synthesis

The most direct and widely employed method for synthesizing α-substituted β-keto esters like this compound is the acetoacetic ester synthesis.[4] This powerful technique involves the alkylation of an enolate derived from a β-keto ester, in this case, ethyl acetoacetate.[6][7]

The overall transformation can be dissected into two primary stages:

-

Enolate Formation and Alkylation: A strong base is used to deprotonate the acidic α-carbon of ethyl acetoacetate, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[7]

-

Work-up and Purification: Following the alkylation, a careful work-up procedure is necessary to isolate and purify the desired product.

For the synthesis of this compound, the required alkyl halide is 1-bromo-3-methylbutane (isobutyl bromide).

Mechanistic Rationale

The success of the acetoacetic ester synthesis hinges on the heightened acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for the use of a moderately strong base, such as sodium ethoxide, to generate the enolate in a significant concentration.[1] The resulting enolate is resonance-stabilized, which tempers its reactivity while still allowing it to be a potent nucleophile.[8]

The choice of base is critical. Sodium ethoxide is ideal when using ethyl acetoacetate as the starting material because any transesterification side reactions will regenerate the starting ester, thus not introducing impurities.[1][9] The subsequent SN2 reaction with a primary alkyl halide like 1-bromo-3-methylbutane proceeds efficiently with minimal competing elimination reactions.[7]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Sodium Metal | 22.99 | 2.3 g | 0.1 | 99.9% |

| Absolute Ethanol | 46.07 | 50 mL | - | ≥99.5% |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.1 | ≥99% |

| 1-Bromo-3-methylbutane | 151.04 | 15.1 g (12.1 mL) | 0.1 | ≥98% |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous |

| Saturated Sodium Chloride Solution | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide Solution

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g of sodium metal, cut into small pieces, to 50 mL of absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

-

Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol will be formed. Allow the solution to cool to room temperature.

Step 2: Enolate Formation and Alkylation

-

To the freshly prepared sodium ethoxide solution, add 13.0 g of ethyl acetoacetate dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, add 15.1 g of 1-bromo-3-methylbutane dropwise over 30 minutes.

-

Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 50 mL of deionized water to quench the reaction and dissolve the sodium bromide salt formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or in a dry solvent.[7]

-

Sodium Ethoxide: Corrosive and moisture-sensitive.[7]

-

1-Bromo-3-methylbutane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

Visualization of the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Mechanism of Acetoacetic Ester Synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure.

Caption: Experimental Workflow for Synthesis.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the ethyl ester group (triplet and quartet), acetyl group (singlet), and the isobutyl group (doublet, multiplet, and doublet of doublets). |

| ¹³C NMR | Resonances for the two carbonyl carbons (ester and ketone), as well as the carbons of the ethyl and isobutyl groups. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities (typically around 1715-1750 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₂₀O₃ = 200.28 g/mol ). |

Note: Specific chemical shifts and fragmentation patterns should be compared with reference spectra for definitive identification.

Conclusion

The acetoacetic ester synthesis provides a reliable and efficient route for the preparation of this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can successfully synthesize this valuable intermediate for further applications in organic synthesis. The principles and techniques outlined in this guide are broadly applicable to the synthesis of a wide array of α-substituted β-keto esters, highlighting the enduring importance of this classic named reaction in modern chemistry.

References

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

University of Illinois Springfield. Chapter 21: Ester Enolates. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

University of Calgary. Ch21: Acetoacetic esters. [Link]

-

OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

-

Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]

-

Journal of Chemical Education. Phase-transfer-catalyzed alkylation of ethyl acetoacetate and diethyl malonate. [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

-

Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

Fiveable. The Claisen Condensation Reaction | Organic Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

-

PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. [Link]

-

YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

-

Chemsrc. This compound | CAS#:84389-67-3. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

Britannica. Ethyl acetoacetate | Synthesis, Reactions, Esterification. [Link]

-

Wikipedia. Ethyl acetoacetate. [Link]

-

PubChem. Ethyl 2-acetylhexanoate. [Link]

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

ChemSynthesis. ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. [Link]

- Google Patents.

-

SpectraBase. 2-Acetyl-5-methyl-4-hexenoic acid ethyl ester. [Link]

-

YouTube. ethylacetoacetic synthesis | Ethyl acetoacetate preparation. [Link]

-

Chem-Station. ethyl 5-methylhexanoate. [Link]

-

PubChem. Ethyl 2-methylhexanoate. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-ethylhexyl 5-(2',4'-dihydroxyphenyl)-5-methyl-hexanoate. [Link]

-

PubChem. 2-Ethyl-5-methylhexanoic acid. [Link]

-

PubChem. Ethyl 5-methylhexanoate. [Link]

-

J-STAGE. Direct ethyl acetate synthesis from ethanol over amorphous-, monoclinic-, tetragonal ZrO2 supported copper catalysts prepared. [Link]

- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

Sources

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 3. ETHYL ACETO ACETATE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

Physical and chemical properties of Ethyl 2-acetyl-5-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-acetyl-5-methylhexanoate, a beta-keto ester with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its use in a laboratory setting.

Introduction and Molecular Identity

This compound is a dicarbonyl compound belonging to the class of beta-keto esters. Its structure, characterized by a ketone and an ester functional group separated by a single carbon, imparts a unique reactivity profile that makes it a valuable synthetic intermediate. The presence of an isobutyl group at the 5-position provides specific steric and electronic properties that can be exploited in targeted molecular design.

This molecule is identified by the following key identifiers:

-

Systematic Name: this compound

-

Common Synonyms: 2-Acetyl-5-methylhexanoic acid ethyl ester

-

CAS Numbers: 1522-30-1, 84389-67-3

-

Molecular Formula: C₁₁H₂₀O₃

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and use in reactions. The following table summarizes the available data.

| Property | Value | Source |

| Boiling Point | 235.1 °C at 760 mmHg | [3] |

| Flash Point | 92.5 °C | [3] |

| Density | 0.947 g/cm³ (Predicted) | [4] |

| Molecular Weight | 200.275 g/mol | [1] |

| LogP | 2.335 | [1] |

Synthesis and Spectroscopic Characterization

Synthetic Approach

A potential synthetic pathway is outlined below:

Caption: Proposed Claisen condensation route for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of sodium ethoxide in absolute ethanol.

-

Addition of Reactants: A mixture of ethyl 5-methylhexanoate and ethyl acetate is added dropwise to the flask with stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation.

-

Work-up: After cooling, the mixture is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the base and protonate the resulting enolate.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and purified by fractional distillation under reduced pressure.

Spectroscopic Data (Predicted and Analog-Based)

While specific spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and by comparison with the closely related compound, Ethyl 2-acetylhexanoate.[5][6][7]

¹H NMR (Predicted):

-

~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.

-

~1.2-1.4 ppm (m, 3H): Methylene and methine protons of the isobutyl group.

-

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.

-

~2.2 ppm (s, 3H): Methyl protons of the acetyl group.

-

~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.

-

~3.5 ppm (t, 1H): Methine proton at the alpha-carbon.

-

~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.

¹³C NMR (Predicted):

-

~14.0 ppm: Methyl carbon of the ethyl ester.

-

~22.5 ppm: Methyl carbons of the isobutyl group.

-

~28.0 ppm: Methine carbon of the isobutyl group.

-

~30.0 ppm: Methyl carbon of the acetyl group.

-

~38.0 ppm: Methylene carbon of the isobutyl group.

-

~45.0 ppm: Methylene carbon adjacent to the carbonyl group.

-

~58.0 ppm: Methine carbon at the alpha-position.

-

~61.0 ppm: Methylene carbon of the ethyl ester.

-

~169.0 ppm: Carbonyl carbon of the ester.

-

~203.0 ppm: Carbonyl carbon of the ketone.

Infrared (IR) Spectroscopy (Predicted):

-

~1745 cm⁻¹: C=O stretch of the ester.

-

~1720 cm⁻¹: C=O stretch of the ketone.

-

~2870-2960 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 200.

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅, m/z = 155), loss of the acetyl group (-COCH₃, m/z = 157), and cleavage of the alkyl chain.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the beta-keto ester functionality.

Keto-Enol Tautomerism

Beta-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.

Sources

- 1. This compound | CAS#:84389-67-3 | Chemsrc [chemsrc.com]

- 2. arctomsci.com [arctomsci.com]

- 3. molbase.com [molbase.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethyl 2-acetylhexanoate(1540-29-0) 13C NMR spectrum [chemicalbook.com]

- 7. Ethyl 2-acetylhexanoate(1540-29-0) IR Spectrum [m.chemicalbook.com]

Tautomeric Equilibrium in Ethyl 2-acetyl-5-methylhexanoate: A Spectroscopic and Mechanistic Investigation

An In-depth Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, bioavailability, and metabolic pathways of numerous organic molecules.[1][2] For β-dicarbonyl compounds, such as ethyl 2-acetyl-5-methylhexanoate, the keto-enol tautomerism is a predominant feature that significantly influences their physicochemical properties. This technical guide provides a comprehensive exploration of the tautomeric landscape of this compound, detailing the structural characteristics of its keto and enol forms. We delve into the underlying principles governing the tautomeric equilibrium, including the stabilizing effects of intramolecular hydrogen bonding and conjugation. Furthermore, this guide presents detailed, field-proven spectroscopic protocols for the qualitative and quantitative analysis of these tautomers, empowering researchers to meticulously characterize this and similar molecular systems.

Introduction: The Significance of Tautomerism in Drug Discovery

The phenomenon of keto-enol tautomerism involves the migration of a proton and the concurrent shift of a double bond, leading to an equilibrium between a keto form (containing a carbonyl group) and an enol form (possessing a hydroxyl group adjacent to a carbon-carbon double bond).[3][4] While the keto form is generally more stable for simple aldehydes and ketones, the presence of a second carbonyl group in a β-position, as seen in this compound, can significantly shift the equilibrium towards the enol form.[5] This shift is primarily driven by the formation of a stable, six-membered ring through intramolecular hydrogen bonding and the creation of a conjugated π-system, which delocalizes electron density.[6][7]

Understanding and controlling tautomeric equilibria are critical in drug development. The specific tautomeric form of a drug molecule can profoundly impact its:

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding capabilities, leading to varied affinities for biological targets.

-

Solubility and Permeability: The polarity and hydrogen bonding capacity of each tautomer influence its solubility in physiological fluids and its ability to cross cell membranes.

-

Metabolic Stability: Tautomerization can expose or mask sites for metabolic enzymes, thereby altering the drug's half-life.

This guide uses this compound as a model system to illustrate the principles and techniques for studying tautomerism in β-ketoesters, a common structural motif in pharmaceuticals.

The Tautomeric Landscape of this compound

This compound exists as an equilibrium between its keto form and two possible enol forms, although one enol form is significantly more stable.

The Keto Tautomer

The keto form of this compound features two distinct carbonyl groups: a ketone and an ester. The α-carbon, situated between these two carbonyls, bears an acidic proton.

The Enol Tautomers

Deprotonation of the α-carbon and subsequent protonation on one of the carbonyl oxygens can lead to the formation of an enol. The enol form is stabilized by the formation of a conjugated system and, more importantly, a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[6][7] This chelated enol form is generally the most stable tautomer in non-polar solvents.

Below is a diagram illustrating the tautomeric equilibrium:

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static and can be influenced by several factors:

-

Solvent Polarity: Polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl groups, thus disrupting the intramolecular hydrogen bond of the enol form.[2][8] In contrast, non-polar solvents favor the chelated enol tautomer.[7]

-

Temperature: Changes in temperature can shift the equilibrium. Often, higher temperatures may favor the less stable tautomer due to entropic effects.[3][9]

-

Concentration: In some cases, the tautomeric equilibrium can be concentration-dependent.[9]

-

pH: The equilibrium can be catalyzed by both acids and bases.[2][9]

Spectroscopic Characterization of Tautomers

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful technique for determining the tautomeric ratio.[10][11] The slow rate of interconversion on the NMR timescale allows for the observation of separate signals for each tautomer.[10]

Expected ¹H NMR Signals:

| Tautomer | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH | ~3.5 | Triplet |

| -COCH₃ | ~2.2 | Singlet | |

| -OCH₂CH₃ | ~4.2 | Quartet | |

| -OCH₂CH₃ | ~1.3 | Triplet | |

| Enol | Enolic OH | ~12-13 | Singlet (broad) |

| Vinylic CH | ~5.0 | Singlet | |

| =C-CH₃ | ~2.0 | Singlet | |

| -OCH₂CH₃ | ~4.2 | Quartet | |

| -OCH₂CH₃ | ~1.3 | Triplet |

Note: The chemical shifts of the isobutyl group protons are not included for simplicity but would be observable in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The key diagnostic region is the carbonyl stretching frequency.[12][13]

Expected IR Absorption Frequencies:

| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Keto | C=O (ketone) stretch | ~1725 | Strong |

| C=O (ester) stretch | ~1745 | Strong | |

| Enol | C=O (ester, conjugated) | ~1650 | Strong |

| C=C stretch | ~1600 | Medium | |

| O-H stretch (intramolecular H-bond) | ~2700-3200 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the enol tautomer results in a characteristic UV absorption at a longer wavelength (π → π* transition) compared to the n → π* transitions of the non-conjugated keto form.[14][15]

Expected UV-Vis Absorption:

| Tautomer | Transition | Expected λmax (nm) |

| Keto | n → π | ~275 |

| Enol | π → π | ~245 (in non-polar solvents) |

Experimental Protocols

Protocol for ¹H NMR Analysis of Tautomeric Ratio

Objective: To determine the equilibrium constant (KT) for the keto-enol tautomerism of this compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., 0.1 M) in various deuterated solvents of differing polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-CH proton) and a signal unique to the enol form (e.g., the vinylic CH proton).

-

Calculate the mole fraction of each tautomer.

-

Determine the tautomeric equilibrium constant (KT = [enol]/[keto]).

-

Caption: Workflow for NMR-based determination of tautomeric ratio.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of structural and environmental factors. A thorough understanding and characterization of this equilibrium are paramount for predicting and controlling the compound's behavior in various applications, particularly in the realm of drug discovery and development. The spectroscopic methodologies detailed in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of β-dicarbonyl compounds, thereby enabling more informed decisions in molecular design and synthesis.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

-

Vedantu. The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

-

Fiveable. Keto–Enol Tautomerism | Organic Chemistry Class Notes. Retrieved from [Link]

-

Proprep. How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the.... Retrieved from [Link]

-

Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]

-

Pearson. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

-

Encyclopedia.pub. Tautomerism Detected by NMR. Retrieved from [Link]

-

ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

Bohrium. The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

-

Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

-

PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. Retrieved from [Link]

-

ChemSynthesis. ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]

-

Chemsrc. This compound | CAS#:84389-67-3. Retrieved from [Link]

-

ChemSynthesis. ethyl 5-methylhexanoate. Retrieved from [Link]

-

University of Calgary. IR: carbonyl compounds. Retrieved from [Link]

-

Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. Ethyl 2-acetylhexanoate. Retrieved from [Link]

-

YouTube. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting. Retrieved from [Link]

-

ResearchGate. Ultrafast vibrational and structural dynamics of dimeric cyclopentadienyliron dicarbonyl examined by infrared spectroscopy. Retrieved from [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. fiveable.me [fiveable.me]

- 3. proprep.com [proprep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Ethyl 2-acetyl-5-methylhexanoate

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-acetyl-5-methylhexanoate

Abstract

This compound is a β-keto ester of significant interest in chemical synthesis due to its versatile reactive sites. However, the inherent chemical functionalities that make it valuable also render it susceptible to specific degradation pathways. This guide provides a comprehensive analysis of the stability challenges associated with this molecule, including hydrolysis, thermal decomposition, and photodegradation. We elucidate the primary degradation mechanisms, offer detailed protocols for conducting forced degradation studies, and propose a stability-indicating analytical method. Furthermore, this document outlines field-proven best practices for the storage and handling of this compound to ensure its integrity for research and development applications.

Introduction

β-Keto esters are a cornerstone of modern organic synthesis, prized for the reactivity of the active methylene group nestled between two carbonyl functionalities.[1] this compound (CAS No. 1522-30-1) is a representative of this class, offering a platform for diverse chemical transformations.[2][3] However, professionals in drug development and chemical research must recognize that the utility of this compound is intrinsically linked to its stability. The dual-functionality (ketone and ester) presents unique challenges for storage and handling, as the molecule is prone to degradation under various environmental conditions.[4] Understanding these liabilities is critical for ensuring experimental reproducibility, process scalability, and the overall quality of synthesized materials. This guide serves as a technical resource for scientists, providing both the theoretical underpinnings of degradation and practical, actionable protocols for stability assessment and preservation.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its stability profile.

| Property | Value | Source |

| CAS Number | 1522-30-1 | [2] |

| Molecular Formula | C₁₁H₂₀O₃ | [2] |

| Molecular Weight | 200.27 g/mol | [2] |

| Appearance | Typically a liquid (based on analogs) | [1] |

| Synonyms | Ethyl 2-isobutylacetoacetate | N/A |

Core Stability Challenges & Degradation Pathways

The stability of this compound is primarily dictated by the β-keto ester moiety. Several degradation pathways must be considered.

Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms.[5] This tautomerism is a fundamental property that influences the molecule's reactivity and potential interactions. While not a degradation pathway itself, the presence of the enol form can affect reaction kinetics and susceptibility to certain degradation mechanisms.[6]

Caption: Keto-Enol tautomerism equilibrium in β-keto esters.

Hydrolytic Instability

Hydrolysis is the most significant degradation pathway for β-keto esters. The reaction can be catalyzed by both acids and bases and typically proceeds in two stages: ester cleavage followed by decarboxylation.

-

Ester Hydrolysis: The ethyl ester group is susceptible to cleavage, particularly in the presence of water and acid or base, yielding the corresponding β-keto acid (2-acetyl-5-methylhexanoic acid).

-

Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating, a process known as decarboxylation, to yield a ketone (5-methyl-2-hexanone).[7][8][9]

This two-step process represents the primary route of degradation in non-anhydrous conditions.

Caption: Primary degradation via hydrolysis and decarboxylation.

Thermal & Photochemical Decomposition

-

Thermal Stress: Elevated temperatures can accelerate the rate of hydrolysis and directly promote the decarboxylation of the β-keto acid intermediate.[10] In strictly anhydrous conditions, β-keto esters are more thermally robust, but the presence of trace acidic or basic impurities can catalyze decomposition.

-

Photodegradation: β-Dicarbonyl compounds can be sensitive to ultraviolet (UV) light. Exposure to light may promote the interconversion of keto and enol forms or potentially lead to more complex photochemical reactions and degradation.[11][12] Therefore, protection from light is a critical consideration for long-term storage.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The primary objective is to control the key environmental factors: temperature, moisture, atmosphere, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly hydrolysis and decarboxylation.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative degradation. |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from UV light, preventing photodegradation.[13] Glass is inert, and a PTFE liner provides a superior seal against moisture ingress compared to other materials. |

| Handling | Work in a glove box or under a stream of inert gas. | Minimizes exposure to atmospheric moisture and oxygen during aliquoting and use. Use only dry solvents and reagents. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and develop a validated analytical method, a forced degradation study is essential. This process involves subjecting the compound to harsh conditions to intentionally generate degradation products.[14][15]

Caption: Experimental workflow for a forced degradation study.

Protocol 4.1: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability profile of this compound.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30%)

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence the milder conditions.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 60°C for 72 hours, protected from light.

-

Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in 50:50 acetonitrile:water) to a calibrated light source (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in aluminum foil at the same temperature.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its process impurities and degradation products.

| Parameter | Condition | Rationale |

| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) | Standard equipment for purity analysis. DAD allows for peak purity assessment. |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | C18 is a versatile stationary phase suitable for moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good resolution. |

| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient is necessary to elute the non-polar parent compound and separate it from more polar degradants (e.g., the hydrolyzed acid). |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | 245 nm | Wavelength selected based on the UV absorbance maximum of the β-dicarbonyl chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

Conclusion

This compound is a chemically sensitive molecule whose integrity is paramount for its successful application in research and development. The primary stability concerns are hydrolysis leading to decarboxylation, accelerated by heat and the presence of acidic or basic contaminants. Photolytic degradation is also a significant risk. Adherence to strict storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light—is essential for preserving the compound's purity. The implementation of forced degradation studies coupled with a robust, stability-indicating HPLC method provides the necessary framework for monitoring stability and ensuring the quality and reliability of this important synthetic building block.

References

-

Shivaji College. Active Methylene Compounds. Available from: [Link]

-

Klan, P. et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available from: [Link]

-

LookChem. ETHYL ACETOACETATE. Available from: [Link]

-

La Salle University. Ethyl acetoacetate reactions. Available from: [Link]

-

Brainly.in. (2021). Ethyl derivative of acetoacetic ester on basic hydrolysis forms. Available from: [Link]

-

Slideshare. (2015). Ethyl acetoacetate. Available from: [Link]

-

Veierov, D. et al. (1973). Photoisomerization of .beta.-diketones and .beta.-keto esters. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2000). Selective Cleavage and Decarboxylation of β-Keto Esters. Available from: [Link]

-

Chemsrc. This compound | CAS#:84389-67-3. Available from: [Link]

-

Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

-

AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available from: [Link]

- Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

PubMed. (2020). Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation. Available from: [Link]

-

Yates, B. L. et al. (1967). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. ethyl (E)-2-acetyl-5-methylhex-2-enoate. Available from: [Link]

-

Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Reddit. (2020). Mechanism for decarboxylation of a beta-keto ester in ethanol. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

-

ChemSynthesis. ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Available from: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry. Available from: [Link]

-

Markov, P. & Radeva, E. (1975). Photoinduced ketonization of some cyclic β-ketoesters in solution. Journal of Photochemistry. Available from: [Link]

-

Crimmins, M. T. & Reinhold, T. L. (1996). Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide. The Journal of Organic Chemistry. Available from: [Link]

-

Hennessy, M. C. & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available from: [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 2. 1522-30-1 | this compound - AiFChem [aifchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]

- 5. Ethyl acetoacetate | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. youtube.com [youtube.com]

- 9. aklectures.com [aklectures.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scilit.com [scilit.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

A Technical Guide to Ethyl 2-acetyl-5-methylhexanoate: Properties, Synthesis, and Applications as a Versatile Synthetic Intermediate

Abstract

Ethyl 2-acetyl-5-methylhexanoate is a β-keto ester that serves as a highly functionalized and versatile building block in modern organic synthesis. Its characteristic 1,3-dicarbonyl moiety provides multiple reactive sites, enabling a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and principal synthetic routes. Furthermore, it explores its core reactivity, including α-carbon functionalization, ketonic and acidic hydrolysis, and its potential application as a precursor in the synthesis of complex molecular targets, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Compound Identification and Physicochemical Profile

Unambiguous Identification

This compound is a C11 organic compound featuring an ethyl ester and an acetyl group attached to the same carbon, with a branched isohexyl chain. It is crucial to distinguish it from the structurally similar but non-identical compound, Ethyl 2-acetylhexanoate (CAS 1540-29-0), which possesses a linear n-butyl group instead of an isobutyl group.[1][2] The presence of the methyl branch at the 5-position significantly influences its steric profile and can affect reaction kinetics and product selectivity.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1522-30-1 | [3][4] |

| Molecular Formula | C₁₁H₂₀O₃ | [3][4] |

| Molecular Weight | 200.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)CCC(C(C)=O)C(=O)OCC | [3] |

| InChI Key | PISGMHLBJJGKRM-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of β-keto esters are dictated by the interplay between the ester and ketone functionalities. These compounds exhibit keto-enol tautomerism, which governs their reactivity. The following table summarizes key properties, drawing comparisons to the well-characterized analog, ethyl 2-acetylhexanoate, where specific data for the title compound is limited.

Table 2: Physicochemical Data

| Property | Value (this compound) | Comparative Value (Ethyl 2-acetylhexanoate) | Source |

| Appearance | Colorless to pale yellow liquid (Expected) | Colorless clear liquid | [5] |

| Boiling Point | Not specified | 221.0 - 222.0 °C @ 760 mmHg | [5] |

| Density | Not specified | 0.949 - 0.959 g/cm³ @ 20 °C | [5] |

| Refractive Index | Not specified | 1.425 - 1.435 @ 20 °C | [5] |

| Flash Point | Not specified | 88.89 °C | [5] |

| Solubility | Soluble in common organic solvents | Soluble in alcohol; sparingly soluble in water | [5] |

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved via the acetoacetic ester synthesis, a cornerstone of carbon-carbon bond formation. This method leverages the nucleophilicity of the enolate of ethyl acetoacetate to introduce an alkyl group, in this case, a 3-methylbutyl (isoamyl) group.

Synthetic Pathway Overview

The synthesis is a two-step process initiated by the deprotonation of ethyl acetoacetate to form a soft, stabilized enolate. This nucleophile then undergoes an Sₙ2 reaction with an appropriate alkyl halide. The choice of base and solvent is critical to maximize yield and prevent side reactions like self-condensation or saponification. Sodium ethoxide in anhydrous ethanol is the standard, field-proven choice as it avoids transesterification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale. It is designed as a self-validating system where reaction progress and product purity can be readily assessed.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

1-Bromo-3-methylbutane (Isoamyl bromide)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Causality: The exclusion of moisture is paramount. Sodium ethoxide is highly reactive with water, and the enolate intermediate can be quenched by protic sources, reducing yield.

-

-

Base and Substrate Addition: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium ethoxide. The mixture is stirred until the base is fully dissolved. Ethyl acetoacetate is then added dropwise via the dropping funnel.

-

Alkylation: 1-Bromo-3-methylbutane is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 2-4 hours.

-

Self-Validation: Reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the ethyl acetoacetate starting material.

-

-

Workup and Neutralization: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acid wash removes any unreacted base. The bicarbonate wash neutralizes the acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Self-Validation: Product identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared against reference data.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its 1,3-dicarbonyl system. The α-proton is acidic (pKa ≈ 11 in DMSO), allowing for easy formation of a nucleophilic enolate, while the ester and ketone groups are susceptible to hydrolysis and other transformations.

Caption: Core reactivity pathways of this compound.

Ketonic Hydrolysis and Decarboxylation

This is one of the most powerful applications of acetoacetic ester derivatives. Saponification with aqueous base followed by acidification and gentle heating results in the decarboxylation of the intermediate β-keto acid. This sequence effectively transforms the building block into a ketone.

-

Mechanism: The ester is first hydrolyzed to a carboxylate. Acidification protonates this to form a β-keto acid, which is thermally unstable. It readily loses CO₂ through a cyclic six-membered transition state to yield an enol, which tautomerizes to the more stable ketone.[6]

-

Product: This pathway yields 7-methyl-2-octanone , a valuable fragrance and flavor component.

Acid Hydrolysis

In contrast to ketonic hydrolysis, treatment with a concentrated base followed by acidification can cleave the acetyl group.[6] This reaction is less common but provides a route to substituted carboxylic acids.

-

Mechanism: Strong base promotes a retro-Claisen condensation, cleaving the C-C bond between the carbonyls.

-

Product: This pathway yields 5-methylhexanoic acid .

Application in Pharmaceutical Intermediate Synthesis: A Case Study

The isohexyl moiety present in this compound makes it an attractive precursor for synthesizing analogs of pharmaceutically active compounds containing this structural feature. A prominent example is Pregabalin , an anticonvulsant and anxiolytic drug. While published syntheses of Pregabalin often start from different materials, the core (S)-3-cyano-5-methylhexanoic acid ethyl ester intermediate highlights the industrial relevance of the C6 branched chain.[7]

This compound can be envisioned as a starting point for a convergent synthesis of Pregabalin analogs or other complex targets requiring the introduction of the 5-methylhexanoyl skeleton.

Sources

- 1. CAS 1540-29-0: Hexanoic acid, 2-acetyl-, ethyl ester [cymitquimica.com]

- 2. Ethyl 2-acetylhexanoate | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1522-30-1 | this compound - AiFChem [aifchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

A Technical Guide to the Acidity of α-Hydrogens in β-Keto Esters: Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heightened acidity of α-hydrogens in β-keto esters is a cornerstone of modern synthetic organic chemistry, providing a versatile platform for carbon-carbon bond formation. This guide offers an in-depth exploration of the electronic principles governing this acidity, presents a practical framework for its quantitative determination, and highlights its strategic application in the synthesis of complex pharmaceutical agents. By elucidating the interplay of inductive and resonance effects, this document aims to equip researchers and drug development professionals with a robust understanding of how to harness the unique reactivity of β-keto esters for the efficient construction of molecular architectures.

Introduction: The Significance of α-Hydrogen Acidity

β-Keto esters are organic compounds characterized by a ketone functional group at the β-position relative to an ester group. The hydrogen atoms attached to the carbon situated between these two carbonyl groups, the α-carbon, exhibit significantly greater acidity than those in simple ketones or esters.[1][2] This enhanced acidity is not a mere chemical curiosity; it is the linchpin of their utility as key intermediates in the synthesis of a diverse array of complex molecules, including many pharmaceutical drugs.[3][4] The ability to easily deprotonate the α-carbon generates a stabilized carbanion, known as an enolate, which is a potent nucleophile. This reactivity is central to a class of reactions that enable the precise and controlled formation of new carbon-carbon bonds, a fundamental operation in the construction of drug candidates.[5]

Core Principles of α-Hydrogen Acidity

The acidity of a proton is inversely related to the stability of its corresponding conjugate base. The remarkable stability of the enolate formed upon deprotonation of a β-keto ester is the primary reason for the α-hydrogen's pronounced acidity. This stability arises from a synergistic combination of inductive and resonance effects.

Inductive and Resonance Effects

The two adjacent carbonyl groups exert strong electron-withdrawing inductive effects on the α-carbon, polarizing the C-H bonds and facilitating proton abstraction. However, the dominant factor is the resonance stabilization of the resulting enolate.[6] Upon removal of an α-hydrogen by a base, the negative charge on the α-carbon is delocalized across the α-carbon and both carbonyl oxygen atoms.[7][8] This distribution of the negative charge over multiple electronegative atoms significantly stabilizes the conjugate base, thereby increasing the acidity of the parent β-keto ester.[1]

The resonance stabilization can be depicted as follows:

Caption: Resonance stabilization of a β-keto ester enolate.

Quantitative Analysis: pKa Values

The acidity of these α-hydrogens is quantified by their pKa value, the negative logarithm of the acid dissociation constant. For comparison, the α-hydrogen of a typical ketone has a pKa of about 20, while that of an ester is around 25.[1][9] In contrast, β-keto esters have pKa values in the range of 11, making them significantly more acidic.[1][10][11] This lower pKa means that a much weaker base, such as an alkoxide, is sufficient to achieve substantial deprotonation, a significant advantage in synthetic planning.[12]

| Compound | Structure | Approximate pKa |

| Ethane | CH₃-CH₃ | ~50 |

| Acetone (a ketone) | CH₃-CO-CH₃ | ~20 |

| Ethyl Acetate (an ester) | CH₃-CO-O-CH₂CH₃ | ~25 |

| Ethyl Acetoacetate (a β-keto ester) | CH₃-CO-CH₂-CO-O-CH₂CH₃ | ~11 |

| Diethyl Malonate (a β-diester) | CH₃CH₂-O-CO-CH₂-CO-O-CH₂CH₃ | ~13 |

Data sourced from multiple chemistry resources.[1][9][10][11]

Experimental Determination of pKa: A Practical Guide

Accurate determination of pKa values is crucial for understanding and predicting the reactivity of β-keto esters. Spectrophotometric titration is a robust and widely used method for this purpose.[13][14]

Methodology: Spectrophotometric Titration

This technique relies on the principle that the protonated (keto) and deprotonated (enolate) forms of the β-keto ester have distinct ultraviolet-visible (UV-Vis) absorption spectra.[15] By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.[16]

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., acetonitrile-water mixture to ensure solubility).[15]

-

Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa of the β-keto ester (e.g., pH 9 to 13).

-

-

Sample Preparation:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the β-keto ester stock solution to a larger, constant volume of the buffer. This ensures the total concentration of the β-keto ester is the same in all samples.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each prepared sample over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength (typically the λ_max of one of the species) against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the β-keto ester.[16]

-

Alternatively, the pKa can be calculated for each pH value using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

-

Caption: The acetoacetic ester synthesis pathway.

This synthetic strategy has been employed in the preparation of various pharmaceutical compounds. For instance, the pyrazolone ring system, a core structure in many analgesic, anti-inflammatory, and antipyretic drugs, is often synthesized from β-keto ester precursors. [17]

Conclusion

The acidity of the α-hydrogens in β-keto esters is a direct consequence of the powerful electron-withdrawing nature of the flanking carbonyl groups and, most importantly, the resonance stabilization of the resulting enolate. This fundamental principle has been exploited to develop robust synthetic methodologies, such as the acetoacetic ester synthesis, which are critical in the field of drug development. A thorough understanding of these concepts and the ability to quantitatively assess acidity through techniques like spectrophotometric titration are essential skills for scientists aiming to design and execute efficient synthetic routes to novel therapeutic agents.

References

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. (2011). PharmaXChange.info. [Link]

-

Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2024). Chemistry LibreTexts. [Link]

-

Acetoacetic ester synthesis; Mechanism and Application. (2022). Chemistry Notes. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

-

Competence Guide - Automated pKa Determination of Organic Compounds. Mettler Toledo. [Link]

-

Regioselective Formation of Enolates. (2023). JoVE. [Link]

-

Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. (2023). OpenStax. [Link]

-

Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]

-

How To Determine PKA Of Organic Compounds?. (2025). YouTube. [Link]

-

Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

-

Acidity of Alpha Hydrogens & Keto-enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025). JoVE. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scirp.org. [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. ResearchGate. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

-

Reactivity of Enolate Ions. (2023). JoVE. [Link]

-

Synthetic studies of β-ketoesters. ResearchGate. [Link]

-

pKa Data Compiled by R. Williams. University of Florida. [Link]

-

pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. PharmaXChange.info. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]

-

Why ketone more reactive than ester. (2025). Reddit. [Link]

-

Alkylation of β-Diester Enolates: Malonic Ester Synthesis. (2023). JoVE. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

-

Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

-

Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. National Institutes of Health. [Link]

-

pKa Values of Common Carbon Acids. University of Wisconsin-Madison. [Link]

-

Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2021). PubMed. [Link]

-

pKa chart. Massachusetts Institute of Technology. [Link]

-

beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. PharmaXChange.info. [Link]

-

Approximate pKa chart of the functional groups. University of California, Los Angeles. [Link]

-

Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2021). ResearchGate. [Link]

-

Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]

-

Inductive vs conjugation effects in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

Sources

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Regioselective Formation of Enolates [jove.com]

- 8. Video: Reactivity of Enolate Ions [jove.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 11. pharmaxchange.info [pharmaxchange.info]

- 12. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. mt.com [mt.com]

- 17. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-acetyl-5-methylhexanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters and the Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters from two ester molecules.[1][2] These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty polymers.[3] The reaction is typically catalyzed by a strong base, such as sodium ethoxide, and proceeds through the formation of an enolate ion.[4][5] This application note provides a detailed guide to the synthesis of a specific β-keto ester, Ethyl 2-acetyl-5-methylhexanoate, through a crossed Claisen condensation of ethyl isovalerate and ethyl acetate.

The resulting β-keto ester, this compound, serves as a versatile building block. Its structure contains multiple functional groups that can be further manipulated. For instance, the β-keto ester moiety can be readily alkylated at the α-carbon, and subsequent hydrolysis and decarboxylation can yield a variety of ketones.[6]

Reaction Mechanism and Rationale

The Claisen condensation mechanism is analogous to the aldol condensation, involving the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule.[7][8] The key difference lies in the fate of the tetrahedral intermediate, which in the Claisen condensation, expels an alkoxide leaving group.[7][9]

The synthesis of this compound is a "crossed" Claisen condensation, as it involves two different esters.[10] To minimize the formation of a mixture of products from self-condensation, it is advantageous when one of the esters cannot form an enolate (lacks α-hydrogens) or when one ester is significantly more reactive as the electrophile. In this specific synthesis, while both ethyl acetate and ethyl isovalerate have α-hydrogens, the reaction conditions can be optimized to favor the desired product.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.[1]

-

Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl isovalerate.[11]

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.[8]

-

Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester.[11]

-

Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base, regenerated in the previous step, rapidly deprotonates the β-keto ester. This irreversible acid-base reaction is the driving force of the Claisen condensation, pushing the equilibrium towards the product.[4][12]

-

Protonation: A final acidic workup neutralizes the enolate to yield the final this compound product.[13]

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Properties |

| Sodium Metal | Na | 22.99 | ~2.3 g (0.1 mol) | Highly reactive, corrosive |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | Flammable, hygroscopic |

| Ethyl Isovalerate | C₇H₁₄O₂ | 130.18 | 13.0 g (0.1 mol) | Flammable liquid |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 26.4 g (0.3 mol) | Flammable, irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extremely flammable |

| 10% Acetic Acid | CH₃COOH | 60.05 | As needed | Corrosive |

| Saturated NaCl solution | NaCl | 58.44 | As needed | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Desiccant |

Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 2.3 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[14]

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Esters: Prepare a mixture of 13.0 g of ethyl isovalerate and 26.4 g of ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice and 100 mL of 10% acetic acid with stirring. This will neutralize the excess base and protonate the product enolate.[15]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[8]

-

Washing and Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.[14][16]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the ethyl ester group (triplet and quartet), acetyl group (singlet), and the isobutyl group. |

| ¹³C NMR | Peaks corresponding to the two carbonyl carbons (ester and ketone), as well as the various aliphatic carbons. |

| IR Spectroscopy | Strong absorption bands for the two carbonyl groups (ester and ketone) typically in the range of 1710-1750 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₈O₃, MW: 186.25 g/mol ).[17] |

Safety Precautions

-

Sodium Metal: Handle with extreme care in an inert atmosphere. It reacts violently with water.

-

Flammable Solvents: Ethanol, ethyl acetate, and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Corrosive Reagents: Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure complete dissolution of sodium. Increase reflux time. |

| Wet reagents or glassware | Use anhydrous solvents and flame-dried glassware. | |

| Insufficient base | Use a full equivalent of sodium ethoxide.[14] | |

| Side Product Formation | Self-condensation of ethyl acetate | Use an excess of ethyl acetate to act as both reactant and solvent. |

| Hydrolysis of esters | Ensure anhydrous conditions throughout the reaction. |

Conclusion

The Claisen condensation provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain this valuable β-keto ester in good yield. The versatility of the product makes it a useful intermediate for further synthetic transformations in various fields, including drug discovery and materials science.

References

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

The Organic Chemistry Tutor. Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-acetylhexanoate. In PubChem. [Link]

-

Scribd. Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

ChemSynthesis. (2025, May 20). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. [Link]

-

SpectraBase. (n.d.). 2-Acetyl-5-methyl-4-hexenoic acid ethyl ester. [Link]

-